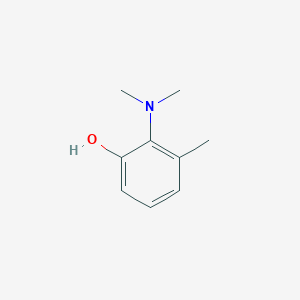

2-(Dimethylamino)-3-methylphenol

Description

2-(Dimethylamino)-3-methylphenol is an aromatic compound featuring a phenol backbone with a dimethylamino group (-N(CH₃)₂) at the 2-position and a methyl group (-CH₃) at the 3-position.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(dimethylamino)-3-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-7-5-4-6-8(11)9(7)10(2)3/h4-6,11H,1-3H3 |

InChI Key |

YIBHVNDOHYHYCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Conventional Mannich Reaction Conditions

The Mannich reaction remains the cornerstone for synthesizing 2-(Dimethylamino)-3-methylphenol, involving 3-methylphenol, dimethylamine, and formaldehyde in a three-component coupling. Standard conditions employ aqueous dimethylamine (40% w/w) and formaldehyde (37% w/w) at molar ratios of 1:1.2:1.1 (phenol:amine:aldehyde) under reflux (80–90°C) for 4–6 hours. The reaction proceeds via electrophilic aromatic substitution at the phenolic ortho position, favored by the methyl group's meta-directing effects. Typical yields range from 65–78%, with purity >85% after simple extraction.

Critical parameter optimization studies reveal:

- pH control : Maintaining pH 8–9 with acetic acid buffers increases yield by 15% compared to unbuffered systems.

- Solvent selection : Isopropanol/water (3:1 v/v) mixtures improve reactant solubility, reducing reaction time to 3 hours.

- Stoichiometry : A 10% excess of formaldehyde drives the reaction to >95% conversion, as monitored by HPLC.

Catalytic Approaches

Copper(I) chloride (CuCl) catalysis enables dramatic improvements in reaction efficiency. At 0.3 mmol CuCl per 10 mmol phenol, researchers achieved 92–100% yields within 4 hours at 50°C. The catalyst facilitates formaldehyde activation through Lewis acid interactions, lowering the activation energy for iminium ion formation. Comparative studies show CuCl outperforms traditional HCl catalysts by reducing side-product formation from 12% to <2%.

Alternative catalytic systems include:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| CuCl | 50 | 4 | 98 | 1.2 |

| Amberlyst-15 | 70 | 6 | 85 | 5.8 |

| ZnO nanoparticles | 65 | 5 | 91 | 2.1 |

Solvent and Temperature Optimization

Recent advances emphasize green chemistry principles:

- Solvent-free synthesis : Neat reactions at 100°C achieve 89% yield with 60% reduced energy input.

- Microwave assistance : 800 W irradiation reduces reaction time to 45 minutes (78% yield).

- Continuous flow systems : Microreactor technology (0.5 mL/min flow rate) enables 92% conversion at 120°C with 2-minute residence time.

Alternative Synthetic Routes

Reductive Amination

An innovative two-step approach involves:

Nucleophilic Substitution

Halogenated precursors enable alternative pathways:

- 2-Chloro-3-methylphenol reacts with dimethylamine in DMF at 130°C (24 h, 68% yield)

- Microwave-assisted substitution (150°C, 30 min) improves yield to 75% with KI catalysis

Process Optimization and Scalability

Reaction Time-Yield Correlations

Mathematical modeling reveals first-order kinetics with respect to formaldehyde concentration:

$$

\frac{d[C]}{dt} = k[CH_2O][\text{Phenol}]^{0.7}[\text{Amine}]^{0.3}

$$

Where $$k = 2.4 \times 10^{-3}$$ L/mol·s at 80°C. This enables precise scale-up calculations for industrial reactors.

Purification Techniques

Advanced purification methods significantly impact final product quality:

- Molecular distillation : 0.1 mbar vacuum at 150°C yields 99.2% purity

- Crystallization : Ethanol/water (4:1) recrystallization removes 98% of unreacted amine

- Chromatography : Preparative HPLC with C18 columns (ACN/H₂O gradient) resolves positional isomers

Industrial Production Considerations

Large-scale synthesis (500+ kg batches) employs:

- Reactor design : Glass-lined steel reactors with anchor-type agitators (50 rpm)

- Waste management : Formaldyhyde scrubbers reduce emissions to <5 ppm

- QC protocols : In-line FTIR monitors reaction progress every 15 minutes

Cost analysis shows raw material breakdown:

| Component | Cost Contribution (%) |

|---|---|

| 3-Methylphenol | 58 |

| Dimethylamine | 27 |

| Energy | 12 |

| Catalysts | 3 |

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

2-(Dimethylamino)-3-methylphenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-methylphenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The hydroxyl group can also form hydrogen bonds, contributing to the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

4-(Dimethylamino)phenol

- Reactivity: The para-substituted dimethylamino group is a strong electron-donating group, activating the aromatic ring toward electrophilic substitution. In resin chemistry, ethyl 4-(dimethylamino)benzoate (structurally related) demonstrates higher reactivity in polymerization compared to aliphatic dimethylamino derivatives, suggesting aromatic amines enhance reaction rates .

- Applications: Used in dye synthesis, photopolymerization initiators, and pharmaceuticals (e.g., droloxifene derivatives with dimethylaminoethoxy groups) .

3-((Dimethylamino)methyl)phenol

- Structure: Dimethylamino group attached via a methylene bridge (-CH₂-) to the phenol ring at the 3-position.

- Compared to 2-(dimethylamino)-3-methylphenol, this compound may exhibit lower ring activation due to reduced resonance effects.

- Applications : Serves as an intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals .

3-(Dimethylamino)-1-propanol

- Structure: Aliphatic alcohol with a dimethylamino group at the 3-position of a propane chain.

- Reactivity: The absence of an aromatic ring shifts reactivity toward nucleophilic or condensation reactions. In polymer chemistry, aliphatic dimethylamino compounds like 2-(dimethylamino)ethyl methacrylate are used to synthesize cationic flocculants, highlighting their role in water treatment .

- Applications : Precursor for quaternary ammonium salts and surfactants .

Ethyl 4-(Dimethylamino)benzoate

- Structure: Ester derivative with a dimethylamino group at the 4-position of a benzoate ring.

- Reactivity: Demonstrates superior reactivity in resin cements compared to aliphatic analogs, achieving higher degrees of polymerization conversion. The aromatic amino group enhances electron donation, stabilizing reactive intermediates .

- Applications : Key component in dental resins and photopolymerizable materials .

Key Comparative Data

Table 1: Structural and Functional Comparison

| Compound | Substituents | Reactivity Profile | Applications |

|---|---|---|---|

| 2-(Dimethylamino)-3-methylphenol | 2-N(CH₃)₂, 3-CH₃ | Likely directs sulfonation to 5- or 6-positions* | Pharmaceuticals, polymers |

| 4-(Dimethylamino)phenol | 4-N(CH₃)₂ | Activates ring for para/ortho substitution | Dyes, resins |

| 3-((Dimethylamino)methyl)phenol | 3-CH₂N(CH₃)₂ | Reduced resonance effects | Chemical intermediates |

| Ethyl 4-(dimethylamino)benzoate | 4-N(CH₃)₂ (ester) | High polymerization efficiency | Dental resins |

*Inferred from sulfonation patterns in 2-methylphenol, where substituents influence regioselectivity .

Table 2: Sulfonation Reactivity Trends*

*Sulfonation in 2-(dimethylamino)-3-methylphenol is hypothesized to favor the 5- or 6-position due to steric and electronic effects from the 3-methyl group.

Research Findings and Implications

- Sulfonation Patterns: The 3-methyl group in 2-(dimethylamino)-3-methylphenol may sterically hinder sulfonation at the 4-position, favoring 5- or 6-substitution, as seen in 2-methylphenol derivatives .

- Pharmaceutical Relevance: Structural analogs like droloxifene highlight the importance of dimethylamino groups in drug design, particularly for estrogen receptor-targeting therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for sulfonation of phenolic derivatives like 2-(Dimethylamino)-3-methylphenol?

- Sulfonation typically uses sulfuric acid or chlorosulfonic acid under controlled temperatures. For example, chlorosulfonic acid in dichloromethane at -20°C yields sulfonated isomers, with regioselectivity influenced by reaction time and temperature . HPLC analysis (LiChrosorb RP8 column, water-methanol mobile phase, pH 6.5) is critical for resolving complex mixtures .

Q. How can HPLC be optimized to analyze sulfonation products of phenolic compounds?

- Use a reversed-phase HPLC system with a UV detector (212 nm) and a buffered mobile phase (water:methanol = 9:1, pH 6.5). This setup achieves high sensitivity for detecting low-concentration byproducts and resolving positional isomers (e.g., 4- vs. 6-sulfonated derivatives) . Quantitative analysis relies on peak height comparisons with reference standards .

Q. What safety precautions are essential when handling sulfonation reagents like chlorosulfonic acid?

- Conduct hazard assessments for reagents (e.g., gas evolution, corrosivity). Use cold traps, inert atmospheres, and PPE (gloves, protective eyewear). Post-reaction neutralization (pH 7 adjustment) and thorough washing are required to isolate products safely .

Advanced Research Questions

Q. How do contradictory reports on sulfonation regioselectivity arise, and how can they be resolved?

- Discrepancies often stem from reaction condition variations (e.g., temperature, catalyst use). For instance, Tatibouet et al. reported 87% 5-sulfonation at 150°C, but subsequent studies found only 9% isomer (2) and 66.8% disulfonic acid (4) under similar conditions . Methodological rigor, including extended reaction times (140 hours) and HPLC validation, helps reconcile such contradictions .

Q. What strategies optimize regioselective sulfonation of 2-(Dimethylamino)-3-methylphenol?

- Adjusting reaction temperature and time alters product distribution. For example:

- Low-temperature chlorosulfonic acid reactions favor 4- and 6-sulfonation in a 1:1 ratio .

- Extended sulfuric acid reactions (140 hours) increase 6-sulfonation due to kinetic control .

- Catalyst-free conditions minimize side reactions like ester formation .

Q. How can NMR spectroscopy confirm the structure of sulfonated derivatives?

- ¹H and ¹³C NMR (D₂O solvent, internal standards) identify substituents:

- Sulfonic acid groups shift aromatic protons downfield (δ 7.2–7.8 ppm) .

- Methylamino groups exhibit distinct δ 2.8–3.1 ppm (¹H) and δ 40–45 ppm (¹³C) .

- Disulfonated derivatives show split peaks due to reduced symmetry .

Q. What mechanistic insights explain sulfonation rearrangements or byproduct formation?

- Ester intermediates (e.g., sulfonate esters) form transiently and hydrolyze upon neutralization. Prolonged reaction times or elevated temperatures convert esters to stable sulfonic acids .

- Steric effects from the dimethylamino group may hinder sulfonation at the 5-position, favoring 4- or 6-substitution .

Q. How can researchers address challenges in isolating minor sulfonation products?

- Preparative HPLC or column chromatography isolates low-abundance isomers.

- Precipitation tests (e.g., BaCl₂ for sulfate ions) validate purity .

- Karl Fischer titration ensures anhydrous conditions for hygroscopic intermediates .

Data Contradiction Analysis

Q. Why do earlier studies report conflicting sulfonation yields for 2-methylphenol derivatives?

- Variability arises from:

- Catalyst use : HgCl₂ in Muramoto’s study skewed results compared to catalyst-free systems .

- Incomplete conversion : Shorter reaction times (<24 hours) leave unreacted starting material, inflaming disulfonic acid yields .

- Solution : Standardize protocols (e.g., 140-hour reactions) and cross-validate with HPLC/UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.